molecular formula C22H27N3O2S2 B2979841 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877653-24-2

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2979841
CAS No.: 877653-24-2
M. Wt: 429.6
InChI Key: YVNYIOJAYQTDDX-UHFFFAOYSA-N
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Description

The compound 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic core comprising a thiophene ring fused to a pyrimidin-4(3H)-one scaffold. Key structural features include:

  • 3-(3,5-Dimethylphenyl) substituent: A lipophilic aromatic group that may enhance membrane permeability and receptor binding via π-π interactions.
  • 2-((2-(azepan-1-yl)-2-oxoethyl)thio) chain: A thioether-linked azepane (7-membered cyclic amide) group, which could improve solubility and metabolic stability compared to smaller cyclic amines.
  • 6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one core: A partially saturated bicyclic system that balances rigidity and conformational flexibility for target engagement.

This compound is hypothesized to exhibit biological activity through kinase inhibition or enzyme modulation, though specific targets remain unconfirmed in the provided evidence. Its synthesis likely involves multi-step nucleophilic substitution and cyclocondensation reactions, as seen in analogous thienopyrimidinone derivatives .

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S2/c1-15-11-16(2)13-17(12-15)25-21(27)20-18(7-10-28-20)23-22(25)29-14-19(26)24-8-5-3-4-6-9-24/h11-13H,3-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNYIOJAYQTDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine class. Its unique structural features suggest potential biological activities that warrant detailed investigation. The compound integrates a thieno[3,2-d]pyrimidin-4(3H)-one core with an azepan moiety and a thioether linkage, potentially influencing its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O2SC_{16}H_{22}N_2O_2S, and it has a molecular weight of approximately 306.43 g/mol. The presence of various functional groups, including the azepan ring and thioether linkage, may contribute to its biological activity.

Property Value
Molecular FormulaC16H22N2O2SC_{16}H_{22}N_2O_2S
Molecular Weight306.43 g/mol
Core StructureThieno[3,2-d]pyrimidin
Functional GroupsAzepan, Thioether

Anticancer Potential

Preliminary studies have indicated that compounds within the thienopyrimidine class exhibit significant anticancer properties. For instance, related compounds have shown inhibitory effects on various cancer cell lines, suggesting that the thienopyrimidine core may be responsible for such activity. The specific structure of this compound might enhance its efficacy against particular cancer types by interacting with cellular pathways involved in proliferation and survival.

The mechanism of action for similar thienopyrimidine derivatives often involves the inhibition of key enzymes or receptors associated with tumor growth. For example:

  • Kinase Inhibition : Thienopyrimidines have been shown to inhibit kinases that are crucial for cancer cell signaling pathways.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Antimicrobial Activity

In addition to anticancer properties, compounds featuring azepan and thienopyrimidine structures have demonstrated antimicrobial activity. The presence of the azepan moiety may enhance their interaction with microbial targets, making them candidates for further pharmacological evaluation.

Case Studies

  • In Vivo Studies : A study involving a related thienopyrimidine compound demonstrated significant tumor growth inhibition in xenograft models. The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity against human colon cancer xenografts .
  • In Vitro Assays : In vitro studies revealed that derivatives similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The thieno[3,2-d]pyrimidin-4(3H)-one core differentiates this compound from other analogs:

  • Thieno[2,3-d]pyrimidin-4(3H)-ones (e.g., ): These isomers feature a thiophene ring fused at the [2,3-d] position, altering electronic distribution and steric interactions. This positional change may impact binding affinity to enzymes like tyrosine kinases .

Substituent Effects

Compound Key Substituents Biological Activity (if reported)
Target Compound 3-(3,5-Dimethylphenyl), 2-(azepan-1-yl-2-oxoethyl)thio Not specified in evidence
2,3-Disubstituted Thieno[2,3-d]pyrimidinones () Aromatic aldehydes (e.g., benzylamine derivatives) Cytotoxic activity against A549, MCF-7, PC-3 cells (IC₅₀: 5–20 µM)
2-Substituted Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidinones () Aldehyde-derived azomethine groups Anti-tyrosinase activity (IC₅₀: ~10–50 µM)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Thietan-3-yloxy, methyl groups Improved ADMET properties (e.g., metabolic stability)
  • 3,5-Dimethylphenyl vs.
  • Azepane vs. Smaller Cyclic Amines : The 7-membered azepane ring may offer better conformational flexibility and reduced metabolic oxidation compared to 5-membered pyrrolidine derivatives () .

Physicochemical and Pharmacokinetic Properties

  • LogP : Estimated to be higher than ’s ethyl thioacetate derivative due to the 3,5-dimethylphenyl group but lower than tetrahydrobenzo-fused analogs () .
  • Metabolic Stability : The azepane group may resist cytochrome P450 oxidation better than smaller amines (e.g., pyrrolidine in ), though this requires experimental validation .

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